Ethyl 3-hydroxybenzoate

描述

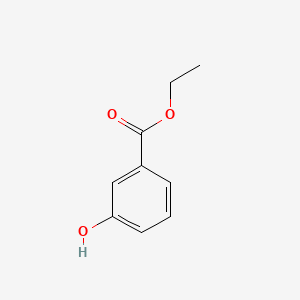

Ethyl 3-hydroxybenzoate (C₉H₁₀O₃, CAS 7781-98-8) is an aromatic ester derived from 3-hydroxybenzoic acid and ethanol. It is characterized by a hydroxyl group at the meta position of the benzene ring and an ethoxycarbonyl group (‑COOCH₂CH₃) . Key properties include:

- Molecular weight: 166.176 g/mol

- Melting point: 138–141°C (for derivatives like 2-phenoxythis compound)

- Applications: Used in organic synthesis as a model compound for esterification studies , a building block for complex molecules , and an analytical standard .

Its hydroxyl and ester groups confer reactivity in hydrolysis, enzymatic transformations, and metabolic pathways .

准备方法

合成路线和反应条件: 3-羟基苯甲酸乙酯可以通过在酸催化剂(如硫酸)存在下,使3-羟基苯甲酸与乙醇进行酯化反应来合成。 该反应通常涉及在回流条件下加热混合物以促进酯化过程 .

工业生产方法: 在工业生产中,3-羟基苯甲酸乙酯的生产通常采用连续酯化工艺,其中3-羟基苯甲酸和乙醇在加入酸催化剂的反应器中进料。 然后蒸馏反应混合物,以将酯产物与未反应的起始原料和副产物分离 .

反应类型:

氧化: 3-羟基苯甲酸乙酯可以发生氧化反应,形成相应的醌类或其他氧化衍生物。

还原: 3-羟基苯甲酸乙酯的还原可产生各种还原形式,具体取决于所使用的还原剂。

取代: 这种化合物可以参与亲核取代反应,其中羟基可以被其他亲核试剂取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 在适当条件下,可以使用卤化物或胺等亲核试剂进行取代反应。

主要形成的产物:

氧化: 醌类或其他氧化衍生物。

还原: 酯的还原形式。

4. 科研应用

3-羟基苯甲酸乙酯在科学研究中具有广泛的应用:

化学: 它被用作合成各种有机化合物的中间体,包括药物和农药。

生物学: 这种化合物因其潜在的抗菌特性及其在生物系统中的作用而受到研究。

医学: 正在探索3-羟基苯甲酸乙酯的潜在治疗效果,以及作为药物合成的前体。

科学研究应用

Pharmaceutical Applications

Ethyl 3-hydroxybenzoate has been investigated for its potential therapeutic effects. Notably, it functions as a prolyl hydroxylase domain inhibitor , which can enhance cellular responses to hypoxia by stabilizing hypoxia-inducible factors (HIFs). This property is crucial in conditions where oxygen supply is limited, such as ischemic diseases.

Case Study: Cytoprotective Effects in Hypoxia

A study explored the cytoprotective efficacy of this compound in L6 myoblast cells under hypoxic conditions. The results indicated that preconditioning with this compound significantly improved cell viability and reduced oxidative stress markers. Specifically, it elevated levels of glutathione and antioxidant enzymes, showcasing its potential as a therapeutic agent against oxidative damage caused by hypoxia .

Cosmetic Applications

In the cosmetic industry, this compound is used as a preservative due to its antimicrobial properties. It helps prevent microbial growth in personal care products, thereby enhancing product safety and shelf life.

Safety and Efficacy

Research has shown that this compound exhibits low irritation potential when applied topically at concentrations below 7%. Higher concentrations can lead to skin irritation; thus, careful formulation is necessary to ensure consumer safety .

Food Preservation

This compound is also recognized for its use in food preservation. Its antimicrobial properties make it effective against a range of microorganisms that can spoil food products.

Regulatory Status

The compound has been evaluated for safety in food applications, with studies indicating that it is well absorbed and metabolized in animals without significant adverse effects at recommended dosages .

Data Table: Summary of Applications

Toxicological Profile

While this compound is generally regarded as safe when used appropriately, it does exhibit certain toxicological concerns:

作用机制

3-羟基苯甲酸乙酯的作用机制涉及其与生物分子的相互作用,从而导致各种生化效应。它可以通过破坏微生物的细胞膜来作为抗菌剂,从而抑制其生长。 其作用涉及的分子靶点和途径仍在研究中,但据信它会干扰微生物中的重要细胞过程 .

相似化合物的比较

Positional Isomers: Ethyl 2-Hydroxybenzoate and Ethyl 4-Hydroxybenzoate

Key Findings :

- The ortho isomer (ethyl 2-hydroxybenzoate) exhibits faster alkali-catalyzed hydrolysis due to intramolecular hydrogen bonding stabilizing the transition state .

- Enzymatic Specificity : 3-Hydroxybenzoate 6-hydroxylase (3HB6H) acts exclusively on the meta isomer, producing 2,5-dihydroxybenzoate, while 4-hydroxybenzoate hydroxylase targets the para isomer .

Alkyl Chain Variants: Methyl and Isopropyl 3-Hydroxybenzoate

Key Findings :

- Reactivity : Methyl esters generally hydrolyze faster than ethyl analogs due to reduced steric hindrance.

- Biological Activity : Isopropyl derivatives may exhibit altered antimicrobial properties, though specific data are absent in the evidence .

Functional Analogs in Metabolic Pathways

Key Findings :

- Regioselectivity : 3HB6H uses a bound phospholipid to orient substrates for para-hydroxylation, a unique mechanism absent in 4-hydroxybenzoate enzymes .

- Gene Expression : In Saccharomyces cerevisiae, MNX2 (3HB6H) is upregulated 884-fold on 3-hydroxybenzoate, compared to 30-fold induction for 4-hydroxybenzoate .

生物活性

Ethyl 3-hydroxybenzoate, also known as ethyl m-hydroxybenzoate, is an organic compound with the molecular formula C₉H₁₀O₃. It has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies and providing insights into its potential therapeutic uses.

- Molecular Formula : C₉H₁₀O₃

- CAS Number : 7781-98-8

- Solubility : Slightly soluble in water, stable under recommended storage conditions, and incompatible with oxidizing agents .

Antimicrobial Activity

This compound is recognized as a food-grade antimicrobial agent . Its efficacy against various microorganisms has been documented:

- Mechanism of Action : The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting metabolic processes.

- Applications : It is utilized in food preservation to prevent spoilage caused by bacteria and fungi. Studies have shown that it can effectively inhibit the growth of several foodborne pathogens .

Anticancer Properties

Recent research has highlighted the potential of this compound in cancer therapy:

- Selective Toxicity : A study demonstrated that phenolic compounds, including this compound analogs, exhibited selective toxicity towards melanoma cell lines (e.g., SK-MEL-28, B16-F10) compared to non-melanoma cells. This selectivity is attributed to the presence of the phenolic group, which plays a crucial role in inducing oxidative stress in cancer cells .

Case Study: Melanoma Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | SK-MEL-28 | 75 | Induction of ROS and GSH depletion |

| Ethyl 4-hydroxybenzoate | B16-F10 | 50 | Tyrosinase-mediated metabolism |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its safety and efficacy:

- Absorption : The compound is classified as a BBB (blood-brain barrier) permeant, indicating potential central nervous system effects.

- Metabolism : Studies suggest that it does not inhibit major cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism .

Toxicological Profile

| Parameter | Value |

|---|---|

| P-gp substrate | No |

| CYP Inhibition | None |

| Log Kp (skin permeation) | -5.56 cm/s |

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Ethyl 3-hydroxybenzoate and characterizing its purity?

this compound can be synthesized via esterification reactions, such as the Mitsunobu reaction, which is effective for creating chiral derivatives. For purification, column chromatography (e.g., using n-hexane:ethyl acetate gradients) is commonly employed . Purity is verified via melting point analysis (72–76°C) , nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC).

Q. How can this compound be used as an analytical standard for quantifying esters in complex mixtures?

Due to its defined structure and stability, this compound is used to calibrate instruments like gas chromatography-mass spectrometry (GC/MS) or HPLC. For example, in Fenton reaction studies, it serves as a reference for identifying degradation intermediates (e.g., ethyl 2-hydroxybenzoate, phthalic anhydride) . Calibration curves are constructed using known concentrations, with detection limits validated via replicate analyses.

Q. What are the key physicochemical properties of this compound relevant to solvent selection?

- Molecular formula : C₉H₁₀O₃ .

- Melting point : 72–76°C; Boiling point : 187–188°C at 31 mmHg .

- Solubility : Slightly soluble in water but miscible in polar organic solvents (e.g., ethanol, ethyl acetate) . Solvent choice should prioritize polarity matching to optimize reaction kinetics or extraction efficiency.

Advanced Research Questions

Q. How can degradation pathways of this compound be systematically analyzed in advanced oxidation processes (AOPs)?

In Fenton reactions, this compound degrades into intermediates like oxalic acid and benzoic acid ethyl ester. Researchers use GC/MS to identify transient products and propose degradation mechanisms . Kinetic modeling (e.g., Behnajady-Modirshahla-Ghanbery (BMG) model) quantifies reaction rates and validates pathway hypotheses.

Q. What methodologies are used to evaluate the antimicrobial efficacy of this compound compared to conventional agents?

Minimum inhibitory concentration (MIC) assays with microbial strains (e.g., Photobacterium phosphoreum) are standard. This compound (MIC ≤ 32 µg/mL) shows superior activity to potassium sorbate (MIC ≤ 512 µg/mL) in inhibiting microbial growth . Dose-response curves and time-kill assays further elucidate its bacteriostatic vs. bactericidal effects.

Q. How can computational models predict the toxicity of this compound and its derivatives?

Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with toxicity endpoints. For example, this compound’s toxicity parameters (e.g., LC₅₀ = 0.48–1.64) can be compared to structurally similar compounds like 3-nitrophenol to infer mechanisms of action .

Q. What strategies optimize solvent systems for this compound in asymmetric synthesis?

Solvent polarity and hydrogen-bonding capacity critically influence reaction outcomes. For Mitsunobu reactions, anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) enhances yield by stabilizing intermediates. Solubility parameters (e.g., Hansen solubility) guide solvent selection for chiral derivatization .

Q. How is isotopic labeling (e.g., ¹⁴C) applied to track this compound in metabolic or environmental studies?

Radiolabeled this compound ([carboxyl-¹⁴C]) enables tracing degradation products in environmental matrices or metabolic pathways in organisms. Liquid scintillation counting quantifies ¹⁴C incorporation, while autoradiography localizes distribution in biological systems .

属性

IUPAC Name |

ethyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSMNBYIEBRXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228435 | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7781-98-8 | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7781-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007781988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7781-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。